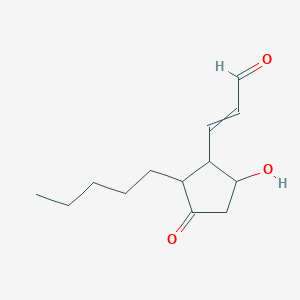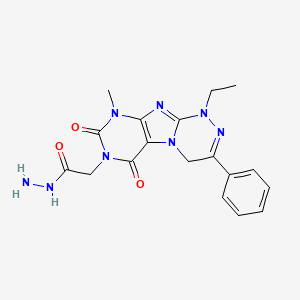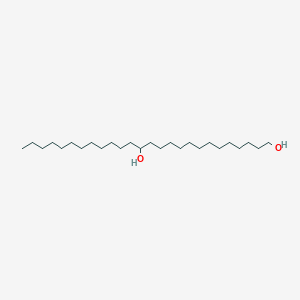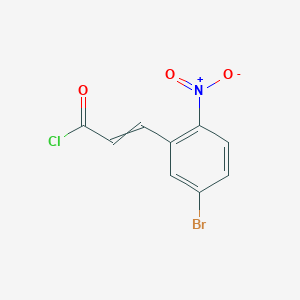
3-(5-Hydroxy-3-oxo-2-pentylcyclopentyl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Hydroxy-3-oxo-2-pentylcyclopentyl)prop-2-enal is an organic compound characterized by a cyclopentane ring with various functional groups attached This compound is notable for its unique structure, which includes a hydroxyl group, a ketone group, and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Hydroxy-3-oxo-2-pentylcyclopentyl)prop-2-enal can be achieved through several synthetic routes. One common method involves the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form a β-hydroxy carbonyl compound. This intermediate can then undergo further reactions to introduce the necessary functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as distillation or chromatography. The reaction conditions, including temperature, pressure, and choice of catalysts, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Hydroxy-3-oxo-2-pentylcyclopentyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone and aldehyde groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
3-(5-Hydroxy-3-oxo-2-pentylcyclopentyl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(5-Hydroxy-3-oxo-2-pentylcyclopentyl)prop-2-enal involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in hydrogen bonding, nucleophilic addition, and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and exert specific effects.
Comparación Con Compuestos Similares
Similar Compounds
Cinnamaldehyde: Similar structure with an aldehyde group and a conjugated double bond.
Cyclopentanone: Contains a cyclopentane ring with a ketone group.
Prop-2-enal: Contains an aldehyde group and a conjugated double bond.
Uniqueness
3-(5-Hydroxy-3-oxo-2-pentylcyclopentyl)prop-2-enal is unique due to the combination of its functional groups and the cyclopentane ring
Propiedades
Número CAS |
111006-17-8 |
|---|---|
Fórmula molecular |
C13H20O3 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
3-(5-hydroxy-3-oxo-2-pentylcyclopentyl)prop-2-enal |
InChI |
InChI=1S/C13H20O3/c1-2-3-4-6-10-11(7-5-8-14)13(16)9-12(10)15/h5,7-8,10-11,13,16H,2-4,6,9H2,1H3 |
Clave InChI |
ZNBQGSKKEHNXLZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1C(C(CC1=O)O)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2-Ethoxyethoxy)methoxy]propane](/img/structure/B14331760.png)


![Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-](/img/structure/B14331773.png)
![4-[4-(Acetyloxy)phenyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14331783.png)
![[(4-Ethenylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14331791.png)
![Oxetane, 3,3'-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-](/img/structure/B14331793.png)



![Acetonitrile, [(4-methylphenyl)seleno]-](/img/structure/B14331818.png)
![2-[3-(1,3,2-Dithiaphosphinan-2-ylsulfanyl)propylsulfanyl]-1,3,2-dithiaphosphinane](/img/structure/B14331827.png)
